2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide
描述
属性
IUPAC Name |
2-[2-(3,5-dimethylpyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-7-18-11-20(29)26(22(23-18)27-17(6)10-16(5)25-27)12-19(28)24-21-14(3)8-13(2)9-15(21)4/h8-11H,7,12H2,1-6H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCCHHWIJPRMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=N1)N2C(=CC(=N2)C)C)CC(=O)NC3=C(C=C(C=C3C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of 3,5-Dimethyl-1H-pyrazole: This can be synthesized by the condensation of acetylacetone with hydrazine hydrate under acidic conditions.
Synthesis of 4-Ethyl-6-oxopyrimidine: This intermediate can be prepared by the cyclization of ethyl acetoacetate with urea in the presence of a base.
Coupling Reaction: The 3,5-dimethyl-1H-pyrazole is then coupled with the 4-ethyl-6-oxopyrimidine under suitable conditions to form the pyrazolyl-pyrimidine intermediate.
Introduction of Mesitylacetamide Group: The final step involves the acylation of the pyrazolyl-pyrimidine intermediate with mesityl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated synthesis platforms to streamline the process.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring, potentially converting the oxo
相似化合物的比较
2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide (Compound B)
Structural Differences :
- Pyrimidine substituents : Compound B introduces a 4-methyl and 5-ethyl group (vs. 4-ethyl in Compound A).
- Acetamide terminus : A 4-(trifluoromethyl)phenyl group replaces the mesityl group.
Implications :
- This could improve target affinity but reduce metabolic stability compared to the electron-donating mesityl group .
Table 1: Key Properties of Compound A vs. B
| Property | Compound A | Compound B |
|---|---|---|
| Pyrimidine Substituents | 4-Ethyl | 4-Methyl, 5-Ethyl |
| Aryl Group | Mesityl (2,4,6-trimethylphenyl) | 4-Trifluoromethylphenyl |
| Calculated logP* | ~3.8 | ~3.2 |
| Molecular Weight | 423.5 g/mol | 437.4 g/mol |
*Estimated using fragment-based methods.
N-[6-(3,5-Dimethylpyrazol-1-yl)-2-(2-furyl)pyrimidin-4-yl]-2-(4-methylpiperazin-1-yl)acetamide (Compound C)
Structural Differences :
- Pyrimidine substituents : A 2-furyl group replaces the ethyl group at position 3.
- Acetamide terminus : A 4-methylpiperazinyl group substitutes the mesityl group.
Implications :
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (Compound D)
Structural Differences :
- Core heterocycle : Pyridazine replaces pyrimidine.
- Substituents : A pyrrolidinyl-oxy-pyridyl group and cyclopropylamide terminus are present.
Implications :
- The pyridazine core may exhibit distinct electronic properties, altering binding kinetics.
- Patent data () suggest this scaffold is optimized for kinase inhibition (e.g., [M+H]+ = 445.2) .
2-{[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-methylpyrimidin-4-yl]amino}ethan-1-ol (Compound E)
Structural Differences :
- Acetamide replacement: An aminoethanol group replaces the acetamide side chain.
Implications :
- The hydroxyl group in aminoethanol enhances hydrophilicity (logP ~1.9), favoring aqueous solubility but limiting blood-brain barrier penetration. This modification is common in prodrug designs .
常见问题
Basic: How can researchers optimize the synthesis of 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)-N-mesitylacetamide?
Methodological Answer:
The synthesis involves multi-step reactions, typically starting with condensation of 3,5-dimethylpyrazole with a pyrimidine derivative, followed by nucleophilic substitution or alkylation. Key parameters to optimize include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency by stabilizing intermediates .
- Temperature control : Reactions often proceed at 60–80°C to balance yield and purity .
- Catalysts : Piperidine or triethylamine can accelerate condensation steps .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity .
Basic: What analytical techniques are critical for confirming the compound’s structural integrity?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use 1H and 13C NMR in DMSO-d6 to verify pyrazole (δ 2.2–2.5 ppm for methyl groups) and pyrimidinone (δ 6.5–7.0 ppm for aromatic protons) moieties .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z calculated for C23H28N5O2) .
Basic: How can initial biological activity screening be designed for this compound?
Methodological Answer:
- In vitro cytotoxicity assays : Use MTT assays on cancer cell lines (e.g., NCI-H460, A549) with IC50 calculations .
- Enzyme inhibition : Test against kinases (e.g., EGFR) or proteases using fluorescence-based assays .
- Dose-response curves : Establish efficacy thresholds (e.g., 0.1–100 µM range) with triplicate measurements .
Advanced: What strategies elucidate the compound’s mechanism of action in enzyme inhibition?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target enzymes (e.g., KD values) .
- X-ray crystallography : Resolve co-crystal structures with enzymes (e.g., pyrimidinone binding to ATP pockets) .
- Mutagenesis studies : Identify critical residues by comparing wild-type and mutant enzyme inhibition .
Advanced: How can researchers evaluate pharmacokinetic properties in preclinical models?
Methodological Answer:
- In vitro ADME :
- In vivo PK : Administer intravenously/orally to rodents, collect plasma samples, and calculate AUC, t1/2, and bioavailability .
Advanced: What computational approaches predict structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with target proteins (e.g., pyrimidinone binding to kinase active sites) .
- QSAR modeling : Train models on IC50 data using descriptors like LogP, polar surface area, and H-bond donors .
- Molecular Dynamics (MD) : Simulate ligand-protein complexes (50–100 ns) to assess binding stability .
Advanced: How should contradictory biological activity data across studies be resolved?
Methodological Answer:
- Meta-analysis : Compare assay conditions (e.g., cell line variability, serum concentration) .
- Orthogonal validation : Replicate key findings using alternative methods (e.g., SPR vs. ITC for binding affinity) .
- Structural analogs : Test derivatives to isolate contributions of specific substituents (see table below) .
| Substituent Modification | Observed Activity Change | Reference |
|---|---|---|
| Ethyl → Propyl (C4 position) | Increased cytotoxicity (IC50 ↓ 30%) | |
| Mesityl → p-Tolyl (N-acetamide) | Reduced kinase inhibition (IC50 ↑ 2x) |
Advanced: What in vivo models are suitable for evaluating therapeutic potential?
Methodological Answer:
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